Product packaging for 5-Chloro-7-fluoro-1H-indazole(Cat. No.:)

5-Chloro-7-fluoro-1H-indazole

Cat. No.: B11916620
M. Wt: 170.57 g/mol
InChI Key: MYFNAXRIKNXMPF-UHFFFAOYSA-N
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Description

5-Chloro-7-fluoro-1H-indazole is a fluorinated and chlorinated indazole derivative that serves as a versatile building block in medicinal chemistry and pharmaceutical research. Indazole derivatives are prized as bioisosteres for other nitrogen-containing heterocycles, a property that is leveraged to optimize the pharmacokinetic and physicochemical properties of potential drug candidates . This compound is a key synthetic intermediate in the discovery and development of novel therapeutic agents, particularly in the design of kinase inhibitors . Its structure allows it to participate in strong donor and acceptor hydrogen bonding within the hydrophobic pockets of proteins, making it a valuable scaffold for investigating structure-activity relationships (SAR) . Specifically, analogues of this compound have been identified as potent inhibitors in influenza antiviral research, targeting the viral polymerase PB2 protein . Furthermore, the indazole core is a common structural motif in several marketed drugs and investigational compounds across a broad spectrum of therapeutic areas, including oncology and anti-inflammatory applications . Researchers utilize this high-quality intermediate to access a variety of polyfunctionalized 3-substituted indazoles, which are crucial for expanding chemical libraries in drug discovery efforts .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4ClFN2 B11916620 5-Chloro-7-fluoro-1H-indazole

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-7-fluoro-1H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFN2/c8-5-1-4-3-10-11-7(4)6(9)2-5/h1-3H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYFNAXRIKNXMPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C=NN2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for the Indazole Core and Its Halogenated Derivatives

Established Synthetic Pathways for the Indazole Ring System

The construction of the bicyclic indazole ring can be achieved through various established synthetic pathways, which can be broadly categorized into cyclization and annulation reactions.

Cyclization reactions involve the formation of the pyrazole (B372694) ring onto a pre-existing benzene (B151609) ring, typically through the formation of a nitrogen-nitrogen bond or a carbon-nitrogen bond. These methods are foundational in indazole synthesis.

One prominent method is the intramolecular cyclization of hydrazones. For instance, the treatment of diaryl and tert-butyl aryl ketone hydrazones with iodine can induce a direct aryl C-H amination to form 1H-indazoles. nih.gov A similar transformation can be achieved using [bis-(trifluoroacetoxy)iodo]benzene (PIFA) as an oxidant. nih.gov Copper-mediated reactions are also common, such as the Cu(OAc)₂-mediated N-N bond formation from ketimine species, which are prepared from o-aminobenzonitriles. nih.gov Another approach involves the reductive cyclization of ortho-nitro compounds, a method known as the Cadogan reaction. caribjscitech.comnih.gov This can be performed in a one-pot synthesis where ortho-imino-nitrobenzene substrates, generated via condensation, undergo reductive cyclization promoted by tri-n-butylphosphine. organic-chemistry.org Furthermore, intramolecular Ullmann-type reactions have been developed for a scalable synthesis of substituted 1H-indazoles. thieme-connect.com

Cyclization MethodStarting MaterialsKey Reagents/CatalystsReference
Intramolecular C-H AminationArylhydrazonesI₂, PIFA nih.gov
Copper-Mediated N-N Bond Formationo-Aminobenzonitriles and Organometallic ReagentsCu(OAc)₂ nih.gov
Cadogan Reductive Cyclizationo-Nitrobenzylidene AminesP(OEt)₃, Tri-n-butylphosphine caribjscitech.comnih.govorganic-chemistry.org
Palladium-Catalyzed Intramolecular AminationN-aryl-N-(o-bromobenzyl)hydrazinesPalladium Catalyst organic-chemistry.org
Intramolecular Ullmann ReactionHydrazone of an ortho-haloaryl AldehydeCopper Catalyst thieme-connect.com

Annulation strategies construct the indazole skeleton by combining two or more fragments in a ring-forming process. These methods often offer a high degree of flexibility in introducing substituents.

A widely used annulation approach is the [3+2] cycloaddition reaction. organic-chemistry.org This can be performed between arynes (generated in situ from precursors like o-(trimethylsilyl)aryl triflates) and various diazo compounds. organic-chemistry.org This method provides a direct and efficient route to a wide range of substituted indazoles under mild conditions. organic-chemistry.org Another powerful strategy is the palladium-mediated oxidative benzannulation, where pyrazoles react with internal alkynes to build the fused benzene ring, yielding 1H-indazoles. nih.gov More complex, multi-bond-forming annulations based on 1,6-addition reactions have also been recognized as a prominent tool for accessing diverse heterocyclic structures. chim.it

Annulation StrategyKey ReactantsKey Reagents/CatalystsReference
[3+2] CycloadditionArynes and Diazo Compounds/HydrazonesCsF or TBAF organic-chemistry.org
Oxidative BenzannulationPyrazoles and Internal AlkynesPd(OAc)₂ nih.gov
1,6-Addition Based Annulationpara-Quinone Methides (p-QMs), Yne-allenonesVarious (Acids, Bases, Transition Metals) chim.it
[4+2] AnnulationN-Chlorobenzamides and Vinyl AcetatesCp*Co(III) Catalyst thieme-connect.com

Regioselective Synthesis of N-Substituted Indazoles

A significant challenge in the functionalization of the indazole core is controlling the regioselectivity of substitution at the N-1 and N-2 positions. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer, but reactions often yield a mixture of both N-1 and N-2 substituted regioisomers. nih.govd-nb.info

The primary challenge is to develop synthetic protocols that selectively yield either the N-1 or N-2 isomer, as their biological activities can differ significantly. nih.gov The outcome of an N-alkylation reaction is often dependent on a delicate balance between kinetic and thermodynamic control. nih.gov

Several solutions have been developed to address this challenge by carefully selecting reaction conditions.

Base and Solvent Systems : The choice of base and solvent has a profound impact on regioselectivity. A combination of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been identified as a promising system for achieving high N-1 selectivity. nih.govresearchgate.net In contrast, solvent choice alone can alter the outcome; for example, using NaHMDS in THF versus dimethyl sulfoxide (B87167) (DMSO) can lead to different N-1/N-2 ratios. nih.govd-nb.info

Reaction Conditions : Mitsunobu conditions often show a preference for the formation of the N-2 regioisomer. nih.govd-nb.info

Thermodynamic vs. Kinetic Control : N-1 substituted products are often the result of thermodynamic control, which can be achieved through equilibration processes. nih.govd-nb.info Conversely, kinetic control, which can be favored under different conditions, may lead to the N-2 isomer as the major product. nih.gov

Catalysis : A novel approach using trifluoromethanesulfonic acid (TfOH) as a catalyst for the reaction of indazoles with diazo compounds has been shown to provide excellent N-2 selectivity. rsc.org

Beyond reaction conditions, the inherent properties of the indazole substrate, specifically the steric and electronic effects of existing substituents, play a crucial role in directing N-substitution.

Steric Effects : The presence of bulky substituents on the indazole ring can sterically hinder the approach of an electrophile to the adjacent nitrogen atom. A substituent at the C-7 position, for example, can block the N-1 position, thereby favoring substitution at the N-2 position. nih.govrsc.org

Electronic Effects : The electronic nature of substituents on the benzene ring significantly influences the nucleophilicity of the N-1 and N-2 atoms and can dramatically shift the regioselectivity.

Electron-withdrawing groups (EWGs) at the C-7 position, such as nitro (NO₂) or carboxylate (CO₂Me) groups, confer excellent N-2 regioselectivity (≥96%). nih.govresearchgate.net

Conversely, EWGs at the C-3 position can strongly favor N-1 substitution. This has been attributed to the potential for the substituent (e.g., a carboxymethyl group) to chelate with the cation of the base (e.g., Na⁺ from NaH), directing the alkylation to the N-1 position. nih.govresearchgate.netnih.gov

Electronically neutral or electron-rich indazoles can also be functionalized with high N-1 selectivity under optimized conditions. rsc.org

Substituent PositionSubstituent TypeObserved SelectivityPlausible ReasonReference
C-3Bulky (e.g., tert-butyl)>99% N-1Steric hindrance at N-2 nih.gov
C-3EWG (e.g., COMe, CONH₂)>99% N-1Chelation with cation (e.g., Na⁺) nih.govresearchgate.netnih.gov
C-7EWG (e.g., NO₂, CO₂Me)≥96% N-2Electronic effect and steric hindrance at N-1 nih.govresearchgate.net
C-7Steric Bulk (e.g., Bromo)Favors N-2Steric hindrance at N-1 rsc.org

Advanced Approaches to Halogenated Indazole Derivatives

The synthesis of halogenated indazoles, such as 5-Chloro-7-fluoro-1H-indazole, requires specific methodologies for the regioselective introduction of halogen atoms onto the aromatic ring. These methods can involve direct halogenation of the indazole core or the use of pre-halogenated starting materials.

A direct and efficient metal-free method for the C-H halogenation of 2H-indazoles employs N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS). rsc.org By adjusting the reaction conditions, this approach allows for the selective synthesis of mono-, poly-, and even hetero-halogenated products in high yields. rsc.org For example, mono-halogenation can be carried out effectively in water, highlighting the green credentials of this methodology. rsc.org

For more complex substitution patterns, multi-step sequences are often required. A scalable, three-step synthesis for 5-bromo-4-fluoro-1-methyl-1H-indazole has been reported, starting from an inexpensive trisubstituted benzene derivative. thieme-connect.com The key steps involve an ortho-directed lithiation, formation of a hydrazone, and a final copper-catalyzed intramolecular Ullmann reaction to close the indazole ring. thieme-connect.com Another strategy involves starting with a pre-halogenated aniline (B41778). For example, 7-fluoro-1H-indazole can be synthesized from 2-fluoro-6-methylaniline (B1315733) through a sequence of acetylation, oxidation, cyclization, and deacetylation. guidechem.com These routes demonstrate the importance of strategic planning, where halogens are either introduced at the end of a synthesis or carried through from the beginning.

Halogenation ApproachDescriptionKey ReagentsReference
Direct C-H HalogenationMetal-free halogenation of the pre-formed indazole ring.N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) rsc.org
Multi-step Synthesis with Ring FormationBuilds the indazole ring onto a pre-halogenated benzene derivative.Organolithium reagents, Copper catalysts thieme-connect.com
Synthesis from Halogenated AnilineCarries the halogen substituent through the entire synthetic sequence from the start.Acetic anhydride, Ammonia guidechem.com

Strategies for Chlorination and Fluorination of Aromatic Systems

The introduction of chlorine and fluorine atoms onto aromatic and heteroaromatic rings is a fundamental transformation in organic synthesis. The methods employed are dictated by the reactivity of the substrate and the desired regioselectivity.

Chlorination: Electrophilic chlorination is a common method for introducing chlorine onto electron-rich aromatic systems. Reagents such as N-chlorosuccinimide (NCS) are widely used for this purpose. For instance, a metal-free method for the regioselective halogenation of 2H-indazoles has been developed using N-halosuccinimides (NXS), where X can be Cl or Br. rsc.org This approach allows for the synthesis of mono- and poly-halogenated products by adjusting reaction conditions. rsc.org Another strategy involves using lithium chloride (LiCl) as the chlorine source in the presence of an oxidant like Selectfluor, which has been successfully applied to the chlorination of 2-aminopyridines and 2-aminodiazines under mild conditions. rsc.org For less reactive substrates, harsher conditions or catalytic systems may be necessary.

Fluorination: Direct fluorination of aromatic rings is often more challenging due to the high reactivity of elemental fluorine. Therefore, specialized electrophilic fluorinating reagents have been developed. N-fluorobenzenesulfonimide (NFSI) is a prominent reagent used for the fluorination of various organic molecules. A metal-free, regioselective C-3 fluorination of 2H-indazoles using NFSI in water has been reported, proceeding through a proposed radical mechanism. organic-chemistry.org Selectfluor is another widely used, stable, and easily handled electrophilic fluorinating agent. nih.gov The inclusion of fluorine into organic compounds often enhances metabolic stability and lipophilicity, properties that are highly desirable in drug design. organic-chemistry.orgresearchgate.net

The following table summarizes common reagents for these halogenations:

Halogenation TypeReagent NameAbbreviationTypical Application
Chlorination N-ChlorosuccinimideNCSElectrophilic chlorination of electron-rich aromatics and heterocycles
Chlorination Lithium Chloride / SelectfluorLiCl / SelectfluorOxidative chlorination of aminopyridines and diazines
Fluorination N-FluorobenzenesulfonimideNFSIElectrophilic fluorination of indazoles and other heterocycles
Fluorination SelectfluorF-TEDA-BF4Electrophilic fluorination of a wide range of organic substrates

Specific Synthesis of this compound and Related Analogs

The synthesis of polysubstituted indazoles like this compound requires multi-step sequences that carefully control the introduction of substituents. While a direct, one-pot synthesis is uncommon, logical routes can be devised from commercially available starting materials, often involving the construction of the indazole ring from a substituted aniline precursor.

A representative synthesis for a related compound, 5-bromo-4-fluoro-1H-indazole, has been reported starting from 3-fluoro-2-methylaniline. google.com This process involves bromination, a ring-closing reaction, and a final deprotection step. google.com A similar strategy can be envisioned for the synthesis of this compound, likely starting from a difluoro-substituted aniline.

Another relevant synthetic approach involves the reaction of a substituted 2-fluorobenzaldehyde (B47322) with hydrazine (B178648). For example, 7-fluoro-1H-indazole can be synthesized by heating 2,3-difluorobenzaldehyde (B42452) with hydrazine monohydrate. chemicalbook.com

Based on analogous preparations, a plausible synthetic pathway for this compound is outlined below. This route typically involves a diazotization of a substituted aniline followed by intramolecular cyclization.

Plausible Synthetic Route Overview:

StepReaction TypeStarting MaterialKey ReagentsIntermediate/Product
1Acetylation2,4-Difluoro-6-nitroanilineAcetic anhydrideN-(2,4-Difluoro-6-nitrophenyl)acetamide
2ChlorinationN-(2,4-Difluoro-6-nitrophenyl)acetamideN-Chlorosuccinimide (NCS)N-(5-Chloro-2,4-difluoro-6-nitrophenyl)acetamide
3ReductionN-(5-Chloro-2,4-difluoro-6-nitrophenyl)acetamideFe, NH4Cl or H2, Pd/CN-(2-Amino-5-chloro-4,6-difluorophenyl)acetamide
4Diazotization & CyclizationN-(2-Amino-5-chloro-4,6-difluorophenyl)acetamideNaNO2, acid1-Acetyl-5-chloro-7-fluoro-1H-indazole
5Deprotection1-Acetyl-5-chloro-7-fluoro-1H-indazoleBase (e.g., K2CO3) or AcidThis compound

This sequence strategically installs the required substituents and builds the heterocyclic ring system. The initial aniline is protected, followed by regioselective chlorination. The nitro group is then reduced to an amine, which is essential for the subsequent diazotization and cyclization to form the indazole core. A final deprotection step yields the target compound.

Utilization of Transition Metal-Catalyzed Reactions in Halogenated Indazole Synthesis

Transition metal catalysis has become an indispensable tool for the synthesis and functionalization of heterocyclic compounds, including halogenated indazoles. nitk.ac.in Catalysts based on palladium, copper, rhodium, and cobalt have enabled the development of efficient and novel synthetic routes. nih.govnih.gov

Palladium (Pd)-Catalyzed Reactions: Palladium catalysts are widely used for C-H activation and cross-coupling reactions. For instance, a palladium-catalyzed intramolecular amination can be used to synthesize 2-aryl-2H-indazoles from N-aryl-N-(o-bromobenzyl)hydrazines. organic-chemistry.org Another approach involves the palladium-catalyzed arylation of benzophenone (B1666685) hydrazone with 2-bromobenzonitriles, followed by an acidic deprotection/cyclization to yield 3-aminoindazoles. organic-chemistry.org

Copper (Cu)-Catalyzed Reactions: Copper catalysts are often employed in C-N and N-N bond-forming reactions. The synthesis of 1H-indazoles can be achieved through the cyclization of o-haloaryl N-sulfonylhydrazones using catalysts like Cu₂O or Cu(OAc)₂·H₂O. nih.gov Copper(I) oxide nanoparticles have also been used to catalyze a one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) to form 2H-indazoles. organic-chemistry.org

Rhodium (Rh)-Catalyzed Reactions: Rhodium catalysts are particularly effective in C-H activation/functionalization reactions. Rh(III)-catalyzed C-H bond functionalization and cyclative capture have been used to construct substituted N-aryl-2H-indazole derivatives from azobenzenes and aldehydes. nih.gov Furthermore, a combination of rhodium and copper catalysts can facilitate the C-H activation and C-N/N-N coupling of imidates with nitrosobenzenes to produce 1H-indazoles. nih.govnih.gov

The following table highlights key transition metal-catalyzed reactions in indazole synthesis:

Metal Catalyst SystemReaction TypeReactantsProduct Type
Palladium (Pd) Intramolecular AminationN-aryl-N-(o-bromobenzyl)hydrazines2-Aryl-2H-indazoles
Copper (Cu) Cyclizationo-Haloaryl N-sulfonylhydrazones1H-Indazoles
Rhodium (Rh)/Copper (Cu) C-H Activation, C-N/N-N CouplingImidates and Nitrosobenzenes1H-Indazoles
Rhodium (Rh) C-H Functionalization/CyclizationAzobenzenes and AldehydesN-Aryl-2H-indazoles

These catalytic methods offer significant advantages, including high efficiency, broad functional group tolerance, and the ability to construct complex molecular architectures under relatively mild conditions. nih.gov

Advanced Functionalization and Derivatization of 5 Chloro 7 Fluoro 1h Indazole and Analogues

C-Functionalization of the Indazole Scaffold

Direct modification of the carbon framework of the indazole ring is a primary strategy for creating structural diversity. Functionalization can occur at various positions, most notably at C-3, which is electronically distinct, and at other positions on the benzene (B151609) ring through C-H activation or by displacement of existing groups.

The introduction of alkyl and aryl groups onto the indazole core is commonly achieved through transition metal-catalyzed cross-coupling reactions.

Direct C-H Arylation: Direct arylation of the C-3 position of the 1H-indazole ring represents an atom-economical approach. This transformation has been a significant challenge due to the lower reactivity of this position. However, robust protocols have been developed using palladium catalysis. nih.govrsc.orgnih.gov For instance, a practical method employs a Pd(OAc)₂/1,10-phenanthroline catalyst system to couple various 1H-indazoles with aryl iodides and bromides. researchgate.net Another efficient procedure utilizes a low loading of Pd(OAc)₂ with PPh₃ as a ligand in water, providing a greener alternative to traditional organic solvents. nih.gov These methods are generally applicable to substituted indazoles and could be employed for the C-3 arylation of the 5-chloro-7-fluoro-1H-indazole core.

Suzuki-Miyaura Cross-Coupling: A more traditional and highly reliable method for arylation is the Suzuki-Miyaura reaction. This strategy requires a pre-functionalized indazole, typically a bromo- or iodo-indazole. For example, the C-7 position of 4-substituted 1H-indazoles can be regioselectively brominated and subsequently used in palladium-mediated Suzuki-Miyaura reactions with various boronic acids to yield C-7 arylated products. nih.gov This two-step sequence allows for the controlled introduction of diverse aryl and heteroaryl moieties at specific positions of the indazole ring, a strategy directly applicable to creating C-7-aryl-5-chloro-indazole analogues. nih.govnih.gov

Alkenylation: The introduction of vinyl groups (alkenylation) can be achieved via palladium-catalyzed oxidative C-H functionalization. This method has been used for the selective C-3 monoalkenylation of both 1H- and 2H-indazoles using various olefins, with Pd(OAc)₂ as the catalyst and Ag₂CO₃ as the oxidant. nih.gov Furthermore, an oxidative C-7 alkenylation of 3-substituted 1H-indazoles has also been developed, expanding the toolkit for functionalizing the benzenoid ring. nih.gov

Reaction TypeCatalyst/ReagentsKey FeaturesPosition(s) Functionalized
Direct C-3 ArylationPd(OAc)₂ / PPh₃ / Ag₂CO₃ in waterGreen chemistry approach; mild conditions. nih.govC-3
Direct C-3 ArylationPd(OAc)₂ / 1,10-Phenanthroline / K₂CO₃High yields; broad substrate scope. researchgate.netC-3
Suzuki-Miyaura Coupling1. NBS (Bromination) 2. Pd Catalyst / Boronic AcidRequires pre-halogenation; high regioselectivity. nih.govC-7 (or other halogenated positions)
Oxidative AlkenylationPd(OAc)₂ / Ag₂CO₃ / OlefinDirect C-H activation; introduces vinyl groups. nih.govC-3, C-7

The introduction of oxygen and nitrogen substituents onto the indazole's benzene ring can be accomplished via palladium-catalyzed cross-coupling reactions, typically targeting the existing chloro-substituent at the C-5 position.

Alkoxylation: Palladium-catalyzed alkoxylation reactions are a fundamental method for forming C-O bonds. rsc.org These reactions typically involve the coupling of a halo-arene with an alcohol in the presence of a palladium catalyst, a suitable ligand (e.g., a phosphine), and a base. This methodology could be applied to this compound to replace the C-5 chlorine atom with various alkoxy groups, thereby generating a library of 5-alkoxy-7-fluoro-1H-indazole derivatives.

Amination: The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds. acs.org This palladium-catalyzed reaction couples an aryl halide with a primary or secondary amine. Applying this reaction to the this compound scaffold would enable the synthesis of 5-amino-7-fluoro-1H-indazole derivatives, providing access to a wide range of secondary and tertiary amines at this position.

Halogenation: Introducing additional halogen atoms can provide further handles for subsequent cross-coupling reactions or can be used to modulate the electronic properties of the molecule. The regioselective halogenation of the indazole nucleus can be achieved using N-halosuccinimides. rsc.orgnih.gov For instance, N-bromosuccinimide (NBS) is commonly used for bromination. nih.gov Depending on the reaction conditions and the existing substitution pattern, bromination can be directed to specific positions. For many 1H-indazoles, the C-3 position is susceptible to electrophilic attack. acs.org In the case of 4-substituted indazoles, treatment with NBS has been shown to result in regioselective bromination at the C-7 position. nih.gov

ReagentTarget Position(s)ConditionsOutcome
N-Bromosuccinimide (NBS)C-7DMF, 80 °C (for 4-substituted indazoles). nih.govRegioselective monobromination.
N-Bromosuccinimide (NBS)C-3, C-5, C-7EtOH, 50 °C (for 2H-indazoles). rsc.orgresearchgate.netMono-, di-, or tri-bromination depending on stoichiometry. nih.govresearchgate.net
N-Chlorosuccinimide (NCS)C-3, C-7EtOH or H₂O, 50-95 °C (for 2H-indazoles). rsc.orgnih.govRegioselective chlorination.

Phosphonylation: The introduction of a phosphonate (B1237965) group can significantly alter a molecule's polarity and biological properties. Direct C-H phosphorylation of 2H-indazoles has been achieved using Mn(III) acetate (B1210297) to mediate the reaction with dialkyl phosphites. nih.gov Another approach involves the synthesis of indazole-derived bisphosphonates starting from indazole carboxylic acids. semanticscholar.org Furthermore, 3H-indazole-3-phosphonates can be synthesized via the cycloaddition of α-diazo phosphonates with benzynes. orgsyn.org

Synthesis of Hybrid Indazole Structures

Hybrid structures, which combine the this compound core with other pharmacologically relevant scaffolds, are of significant interest. The C-C and C-N bond-forming reactions described previously are the primary tools for constructing such molecules.

For example, the Suzuki-Miyaura coupling is extensively used to link the indazole scaffold to other aromatic or heteroaromatic rings. nih.gov Starting with a halogenated derivative, such as 7-bromo-5-chloro-1H-indazole, one could couple it with a variety of aryl or heteroaryl boronic acids. This strategy allows for the modular synthesis of complex biaryl structures where the indazole unit is directly connected to another ring system, a common motif in kinase inhibitors. nih.gov Similarly, following a Buchwald-Hartwig amination at the C-5 position, the resulting amino-indazole can be further elaborated, for instance, by forming an amide bond with another cyclic fragment, leading to complex hybrid molecules.

Preparation of Diverse this compound Derivatives for Biological Evaluation

The systematic preparation of derivative libraries is essential for exploring structure-activity relationships (SAR). Starting from a common intermediate, a series of analogues can be generated by applying various synthetic transformations.

A common strategy begins with a versatile starting material, such as 5-bromo-1H-indazol-3-amine, which is synthesized from 5-bromo-2-fluorobenzonitrile. nih.gov The bromine at the C-5 position can be replaced with various aryl groups via Suzuki coupling. The resulting 5-aryl-1H-indazol-3-amine can then undergo acylation at the amino group with reagents like chloroacetyl chloride. The final step involves reacting this intermediate with a diverse set of nucleophiles (e.g., thiophenols or piperazines) to generate a large library of amide-linked indazole hybrids. nih.gov This synthetic route demonstrates how multiple points of diversity can be introduced, starting from a halogenated indazole precursor, to generate a wide array of compounds for biological screening. nih.govresearchgate.net

StepReactionReagentsPurpose
1Suzuki CouplingArylboronic acid ester, PdCl₂(dppf)₂, Cs₂CO₃. nih.govIntroduce diversity at the C-5 position.
2AcylationChloroacetyl chloride, base. nih.govInstall a reactive linker at the C-3 amino group.
3Nucleophilic SubstitutionVarious thiophenols or piperazines, base. nih.govIntroduce a second point of diversity to the linker.

Investigation of Biological Activities and Molecular Mechanisms of Indazole Derivatives

Antineoplastic and Antiproliferative Activities of Indazoles

Indazole-containing compounds have demonstrated significant antitumor properties. rsc.orgnih.gov Their efficacy often stems from the inhibition of signaling pathways that are crucial for the growth, proliferation, and survival of cancer cells. Many indazole derivatives exert their effects by targeting protein kinases, which are key regulators of cellular processes and are frequently dysregulated in cancer. researchgate.net

Inhibition of Protein Kinases (e.g., Tyrosine Kinases, Serine/Threonine Kinases)

The indazole core serves as an effective pharmacophore for designing specific inhibitors of both tyrosine and serine/threonine kinases. researchgate.net Its unique structure allows it to form critical interactions within the ATP-binding pocket of these enzymes, leading to the disruption of downstream signaling cascades that promote tumor growth.

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a pivotal role in cell proliferation and is a well-established target in cancer therapy. The 4-anilinoquinazoline (B1210976) scaffold is a common feature of many EGFR inhibitors, and research has shown that halogen substitutions on this moiety can significantly modulate inhibitory potency. nih.govnih.gov While direct studies on 5-Chloro-7-fluoro-1H-indazole are limited, research on structurally related compounds underscores the importance of the indazole scaffold and halogenation in EGFR inhibition. The presence of a chloro-substituent in the meta position of an aniline (B41778) residue attached to a quinazoline (B50416) core has been shown to increase inhibitory activity toward EGFR. nih.gov This suggests that the specific placement of chloro and fluoro groups on an indazole ring could be a viable strategy for developing potent EGFR inhibitors.

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases whose deregulation is implicated in various cancers. nih.gov The indazole scaffold has proven to be a valuable template for the development of potent FGFR inhibitors. nih.gov Structure-based drug design has led to the creation of indazole derivatives that effectively target the ATP-binding pocket of FGFRs. acs.org

For example, a series of 1H-indazol-3-amine derivatives were synthesized and evaluated for their activity against FGFR1. Through structural optimization, compound 7r emerged as a highly potent inhibitor with an IC50 value of 2.9 nM against the FGFR1 enzyme. nih.gov Another study identified compound 9u , also an indazole derivative, as the most potent FGFR1 inhibitor in its series, with an IC50 of 3.3 nM. nih.govtandfonline.com These findings highlight the adaptability of the indazole core for achieving high-affinity inhibition of FGFR kinases.

Table 1: FGFR1 Inhibition by Indazole Derivatives

CompoundTargetIC50 (nM)
7rFGFR12.9
9uFGFR13.3
7nFGFR115.0
9dFGFR115.0

Note: Data sourced from multiple studies. nih.govnih.govtandfonline.com

Rho-associated protein kinases, ROCK1 and ROCK2, are serine/threonine kinases that are involved in regulating cellular shape, motility, and contraction, processes that are co-opted during cancer metastasis. nih.gov The development of selective ROCK inhibitors is an active area of research. A high-content screen of a kinase inhibitor library identified indazole-based compounds as highly potent and selective inhibitors of both ROCK1 and ROCK2. researchgate.net A patent for novel ROCK inhibitors includes compounds utilizing a 1H-indazol-5-yl moiety, demonstrating the scaffold's utility in targeting these kinases. google.com While specific data for this compound derivatives are not available, the established activity of other indazole compounds suggests this is a promising area for further investigation.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. The inhibition of VEGFR-2 is a critical strategy in anticancer therapy. Structure-activity relationship studies on related heterocyclic compounds have shown that the presence of a fluoro group on a phenyl ring can result in potent anti-VEGFR-2 activity. nih.gov Similarly, 5-chloro substitutions on quinazoline scaffolds have also been shown to enhance activity. nih.gov These findings suggest that the combination of chloro and fluoro substituents on an indazole scaffold could be advantageous for VEGFR-2 inhibition.

Indoleamine 2,3-Dioxygenase 1 (IDO1) Enzyme Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism. nih.gov In the tumor microenvironment, elevated IDO1 activity leads to tryptophan depletion and the accumulation of immunosuppressive metabolites, allowing cancer cells to evade the immune system. google.com Consequently, inhibiting IDO1 is a promising strategy in cancer immunotherapy.

Research has identified the 1H-indazole scaffold as a novel and potent pharmacophore for IDO1 inhibition. nih.gov A study synthesizing and evaluating a series of 1H-indazole derivatives found that the scaffold is essential for activity, which is further influenced by substituents at various positions. The most active compound in this series, 2g , exhibited an IC50 value of 5.3 μM. nih.gov Docking studies revealed that 1H-indazoles can effectively interact with the ferrous ion of the heme group and key hydrophobic pockets within the enzyme's active site. nih.gov Furthermore, studies on other azole-based inhibitors have shown that 5-chloro substitution can be favorable for IDO1 inhibitory activity. acs.org This indicates that a this compound core represents a rational starting point for the design of novel IDO1 inhibitors.

Table 2: IDO1 Inhibition by an Indazole Derivative

CompoundTargetIC50 (µM)
2gIDO15.3

Note: Data sourced from a study on 1H-indazole derivatives. nih.gov

Other Mechanisms of Antitumor Action

There is no specific information available in the reviewed scientific literature regarding the other mechanisms of antitumor action for this compound. While many indazole derivatives have been investigated as potential anticancer agents, the specific activity and mechanism of action for this particular compound have not been reported. nih.gov

Antiviral Properties of Indazole Compounds

Influenza Virus Polymerase Inhibitory Activity: Research involving this compound

No published research, including preclinical or clinical studies, was identified that specifically investigates the influenza virus polymerase inhibitory activity of this compound. The role of this specific compound in combating the influenza virus has not been documented in the available scientific literature.

Anti-HIV Activities

There is no specific information in the reviewed scientific literature concerning the anti-HIV activities of this compound.

Anti-inflammatory and Immunomodulatory Effects

Specific studies on the anti-inflammatory and immunomodulatory effects of this compound are not present in the current body of scientific literature. While some indazole derivatives have been noted for their anti-inflammatory properties, this specific compound has not been the subject of such investigations.

Antimicrobial and Antiprotozoal Efficacy

There is no available data from research studies on the antimicrobial or antiprotozoal efficacy of this compound.

Antidiabetic Potential (e.g., Glucokinase Activation)

The antidiabetic potential of this compound, including its ability to act as a glucokinase activator, has not been investigated in any published scientific studies.

Computational Chemistry and Molecular Modeling in Indazole Research

Quantum Chemical Calculations

Quantum chemical calculations are used to understand the intrinsic properties of a molecule based on the principles of quantum mechanics. These methods are crucial for characterizing molecules like 5-Chloro-7-fluoro-1H-indazole, where the electron-withdrawing effects of the halogen substituents significantly influence its electronic profile. nih.gov

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org For the indazole scaffold, DFT calculations are employed to determine optimized geometries, vibrational frequencies, and electronic properties. scirp.orgbeilstein-journals.org The introduction of chloro- and fluoro- substituents, as in this compound, alters the electron density distribution across the bicyclic ring system. DFT studies can precisely map these changes, providing insight into the molecule's polarity, stability, and potential sites for interaction. nih.gov While specific DFT data for this compound is not extensively published, studies on related halogenated indazoles confirm that such calculations are essential for understanding their chemical behavior and for rationalizing structure-activity relationships (SAR). nih.gov

Computational ParameterTypical Application in Indazole ResearchReference
Basis Set (e.g., 6-311G(d,p), LanL2DZ) Defines the set of functions used to build molecular orbitals for DFT calculations. scirp.orgbuketov.edu.kz
Functional (e.g., B3LYP) An approximation used in DFT to describe the exchange-correlation energy. scirp.orgbuketov.edu.kz
Partial Charges (NBO Analysis) Calculates the electron distribution on each atom, identifying nucleophilic and electrophilic sites. beilstein-journals.org
Molecular Electrostatic Potential (MEP) Visualizes the electrostatic potential on the molecule's surface to predict sites for intermolecular interactions. irjweb.com

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals most involved in chemical reactions. irjweb.comwuxibiology.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of a molecule's stability and reactivity. irjweb.comwuxibiology.com

Indazole/Related DerivativeHOMO (eV)LUMO (eV)Energy Gap (ΔE in eV)ImplicationReference
Tetrazole Hybrid 7d--4.7856High chemical reactivity buketov.edu.kz
Tetrazole Hybrid 7e--4.7905High chemical reactivity buketov.edu.kz
Imidazole Derivative-6.2967-1.80964.4871Reflects chemical reactivity irjweb.com
6-methoxynaphthalene-2-yl indazole--Highest in studyLeast reactive dergipark.org.tr
Anthracen-9-yl indazole--Lowest in studyMost reactive dergipark.org.tr

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. afjbs.com This method is fundamental in structure-based drug design for screening virtual libraries of compounds and prioritizing them for synthesis. afjbs.comrsc.org

For indazole derivatives, molecular docking is extensively used to predict their binding affinity for various protein targets, particularly protein kinases, which are often implicated in cancer. biotech-asia.orgrsc.orgmdpi.com Targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase (JAK) are frequently studied. biotech-asia.orgrsc.orgresearchgate.net The docking process calculates a scoring function, often expressed as binding energy in kcal/mol, to estimate the strength of the ligand-receptor interaction. researchgate.netresearchgate.net A lower (more negative) binding energy suggests a more stable complex and potentially higher inhibitory activity. researchgate.netmdpi.com Indazole scaffolds consistently show favorable binding affinities for the ATP-binding site of various kinases. biotech-asia.orgresearchgate.netnih.gov

Indazole DerivativeProtein TargetPDB IDBinding Affinity (kcal/mol)Reference
Compound SMOVEGFR-24AGD-6.99 biotech-asia.orgresearchgate.net
Compound SBSVEGFR-24AGD-6.96 biotech-asia.orgresearchgate.net
Compound SSVEGFR-24AG8-7.39 biotech-asia.orgresearchgate.net
Compound BDFCOX-23NT1-9.11 researchgate.net
Indazole-Sulfonamide 9JAK3-- mdpi.com
Indazole-Sulfonamide 10--- mdpi.com
Indazole-Sulfonamide 13--- mdpi.com

Beyond predicting binding affinity, molecular docking provides detailed, atom-level insights into the specific interactions between a ligand and the amino acid residues of a protein's binding pocket. mdpi.comnih.govfrontiersin.org For indazole derivatives, these interactions typically include:

Hydrogen Bonds: The nitrogen atoms of the indazole ring often act as hydrogen bond acceptors or donors, forming critical interactions with hinge region residues of kinases (e.g., Cys919 in VEGFR-2). rsc.orgmdpi.com

π-π Stacking: The aromatic nature of the indazole ring facilitates π-π stacking interactions with aromatic amino acid residues like Phenylalanine (Phe) and Tyrosine (Tyr). mdpi.com

Hydrophobic Interactions: Substituents on the indazole core can engage in hydrophobic interactions within the binding site, enhancing binding affinity. rsc.orgmdpi.com

Studies on indazole-based inhibitors targeting VEGFR-2 have shown interactions with key residues such as Ala866, Lys868, Glu885, and Cys919. mdpi.com The specific substitution pattern on the indazole ring, such as the chloro- and fluoro- groups in this compound, can influence these interactions, for example, by forming halogen bonds or altering the electronic character of the aromatic system to strengthen π-stacking. mdpi.comnih.gov

Ligand-Based Drug Design Approaches

When the three-dimensional structure of a biological target is unknown, ligand-based drug design (LBDD) methods become essential. samipubco.commdpi.com These approaches rely on the knowledge of a set of molecules known to be active against the target to derive a model that predicts activity. mdpi.comresearchgate.net

A common LBDD technique is pharmacophore modeling. A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific target. ugm.ac.idugm.ac.id These features include hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. mdpi.comugm.ac.id For indazole research, a pharmacophore model can be generated from a set of known active indazole derivatives. researchgate.netugm.ac.id This model is then used as a 3D query to screen large virtual databases for new, structurally diverse compounds that match the pharmacophore and are therefore likely to be active. mdpi.comugm.ac.id This approach has been successfully used to identify novel inhibitors based on indazole and related scaffolds. researchgate.netugm.ac.idugm.ac.id

Structure-Based Drug Design Approaches (e.g., Fragment-Based Design)

Structure-based drug design (SBDD) is a powerful strategy that utilizes the three-dimensional structural information of a biological target, such as an enzyme or receptor, to design and optimize ligands. acs.orgnih.gov This approach has been successfully applied in the development of indazole-based inhibitors for various targets. acs.orgnih.govacs.org

A key technique within SBDD is fragment-based drug discovery (FBDD) . nih.govpharmablock.comresearchgate.net FBDD begins by screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind to the target, albeit often with low affinity. researchgate.netresearchgate.net These initial fragment hits serve as starting points for optimization into more potent lead compounds through medicinal chemistry efforts, often guided by structural information from techniques like X-ray crystallography. nih.govresearchgate.netresearchgate.net

The indazole moiety is considered a "privileged fragment" in FBDD because it can form key interactions with biological targets, particularly the hinge region of kinases. pharmablock.com Its ability to act as both a hydrogen bond donor and acceptor contributes to its versatility in binding. pharmablock.com

Research Findings:

AXL Kinase Inhibitors: A fragment-based lead discovery approach was used to identify a new indazole-based inhibitor of AXL kinase, a receptor tyrosine kinase implicated in cancer. nih.gov An initial indazole fragment hit was identified through a high-concentration biochemical screen and subsequently optimized using an in-house library of expanded fragments. nih.gov Docking studies guided the optimization process, leading to a potent inhibitor. nih.gov X-ray crystallography of a related analog in complex with a mutated MER kinase domain revealed the crucial binding interactions of the indazole scaffold. nih.gov

Aurora Kinase Inhibitors: Researchers utilized an in silico fragment-based approach combined with knowledge-based drug design to discover novel indazole derivatives as potent inhibitors of Aurora kinases, which are important anticancer targets. researchgate.netmdpi.com This strategy led to the identification of compounds with dual inhibitory activity against Aurora A and B, as well as selective inhibitors for each subtype. researchgate.netmdpi.com

S-adenosyl homocysteine/methylthioadenosine (SAH/MTA) Nucleosidase Inhibitors: In a notable example of SBDD, 5-aminoindazole (B92378) was used as a core scaffold to develop a series of potent inhibitors of SAH/MTA nucleosidase, an enzyme found in various pathogens. acs.orgnih.gov The implementation of structure-based methods resulted in a remarkable 6000-fold increase in potency. acs.orgnih.gov X-ray co-crystal structures of lead compounds with the target enzyme from different species provided detailed information about the inhibitor binding mode, which guided the design of individual compounds and focused libraries. acs.org

Phosphoinositide-Dependent Kinase-1 (PDK1) Inhibitors: A fragment-based, structure-assisted approach led to the discovery of a novel class of 1H-benzo[d]imidazol-2-yl)-1H-indazol derivatives as inhibitors of PDK1. mdpi.com

In Silico Screening and Virtual Library Design for Novel Indazoles

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of chemical compounds to identify molecules that are likely to bind to a drug target. afjbs.comnih.gov This approach significantly reduces the time and cost associated with experimental high-throughput screening (HTS). nih.gov Virtual screening can be broadly categorized into two main types: ligand-based and structure-based.

Virtual Library Design involves the creation of large, computationally generated collections of molecules that can be synthesized on demand. wuxibiology.com These libraries expand the chemical space that can be explored for new drug candidates. wuxibiology.com The design of these libraries often incorporates principles of combinatorial chemistry, where diverse sets of building blocks are combined to generate a vast number of potential compounds. researchgate.net

Research Findings:

ULK1 Inhibitors: An in silico HTS campaign was successfully employed to identify a moderately active inhibitor of Unc-51-Like Kinase 1 (ULK1), a key regulator of autophagy, from an in-house chemical library. nih.gov Docking studies guided the subsequent optimization of the initial hit, which had an indazole core, leading to the development of significantly more potent inhibitors. nih.gov

FGFR1 Inhibitors: Fragment-based virtual screening was used to design three novel series of inhibitors for Fibroblast Growth-Factor Receptor 1 (FGFR1), a target in cancer therapy. tandfonline.com These series were built around indazole, benzothiazole, and 1H-1,2,4-triazole scaffolds. tandfonline.com An indazole-based compound emerged as a hit with excellent kinase inhibitory activity. tandfonline.com

Anticancer Agents: Molecular docking and Quantitative Structure-Activity Relationship (QSAR) analyses have been used to guide the design of indazole derivatives as potent inhibitors of Tyrosine Threonine Kinase (TTK) for anticancer applications. longdom.org These computational studies helped to highlight key structural features that influence biological activity. longdom.org

Anti-inflammatory and Antitubercular Agents: In silico screening of naturally occurring indazole-containing alkaloids and newly designed indazole scaffolds has been performed to evaluate their potential as anti-inflammatory (COX-2 inhibitors) and antitubercular (Enoyl-ACP reductase inhibitors) agents. pnrjournal.com Molecular docking analysis, along with ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, suggested that these compounds could be promising drug candidates. pnrjournal.com

General Applications: Virtual screening has been integrated with combinatorial chemistry to accelerate the discovery of novel anticancer agents. researchgate.net This integrated approach allows for the rapid exploration of new and dense regions of chemical space. researchgate.net

Future Directions and Therapeutic Outlook for Indazole Derivatives

Exploration of Novel Therapeutic Indications for Indazole Scaffolds

The inherent chemical versatility of the indazole nucleus has enabled the development of compounds with a broad spectrum of biological activities. ambeed.comresearchgate.net This has led to the successful launch of several indazole-based drugs and a robust pipeline of clinical candidates for various diseases. mdpi.com The future for indazole derivatives, including potentially 5-Chloro-7-fluoro-1H-indazole , lies in expanding their therapeutic reach beyond currently established areas.

Indazole derivatives have demonstrated significant promise in a variety of therapeutic areas, including:

Oncology: This is the most prominent area for indazole-based drugs, with compounds like Axitinib and Pazopanib targeting various kinases involved in tumor growth and angiogenesis. chemscene.comcymitquimica.com Future research will likely focus on developing inhibitors for novel cancer targets and overcoming resistance to existing therapies. verixiv.org

Anti-inflammatory Disorders: Compounds such as Bendazac and Benzydamine highlight the potential of indazoles in treating inflammation. chemicalbook.com The exploration of indazoles as inhibitors of enzymes like cyclooxygenase (COX) continues to be an active area of research. chemscene.com

Neurodegenerative Diseases: The indazole scaffold is being investigated for its potential to treat conditions like Alzheimer's and Parkinson's disease by targeting enzymes such as monoamine oxidase (MAO) and various kinases. cymitquimica.comambeed.com

Infectious Diseases: Research has shown that indazole derivatives possess antibacterial, antifungal, antiviral (including anti-HIV), and antiparasitic properties. researchgate.netchemicalbook.com

The exploration of novel indications will likely involve screening existing indazole libraries against a wider range of biological targets and employing a deeper understanding of the structure-activity relationships that govern their diverse pharmacological effects.

Advancements in Asymmetric and Green Synthetic Methodologies for Indazoles

The synthesis of indazole derivatives is a well-established field, but the demand for more efficient, sustainable, and enantiomerically pure compounds is driving innovation in synthetic methodologies.

Asymmetric Synthesis: The development of chiral indazole-based drugs necessitates synthetic methods that can control the three-dimensional arrangement of atoms. Asymmetric synthesis of indazoles is an emerging field with significant potential. Recent advancements include:

Catalyst-controlled stereodivergent synthesis , which allows for the selective formation of any stereoisomer of a chiral product from the same starting materials. ajrconline.org

Asymmetric aminocatalyzed aza-Michael addition/intramolecular cyclization cascades to produce enantioenriched fused polycyclic indazole architectures. google.comfluorochem.co.uk

Green Synthetic Methodologies: The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals to reduce the environmental impact of chemical processes. For indazole synthesis, this includes:

The use of microwave-assisted synthesis , which can lead to shorter reaction times and higher yields compared to conventional heating methods. acs.orgmdpi.com

The development of one-pot multicomponent reactions that reduce the number of synthetic steps and the amount of waste generated. chemscene.com

The use of greener solvents and heterogeneous catalysts that can be easily recovered and reused. chemscene.com

These advancements will be crucial for the environmentally responsible and cost-effective production of future indazole-based medicines.

Integration of Artificial Intelligence and Machine Learning in Indazole Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process. For indazole derivatives, these computational tools can accelerate the identification and optimization of new drug candidates.

Computational Approaches in Indazole Drug Design:

Computational MethodApplication in Indazole Drug Discovery
Molecular Docking Predicts the binding affinity and orientation of indazole derivatives to their biological targets, aiding in the identification of potent inhibitors. chemscene.combldpharm.com
Molecular Dynamics (MD) Simulations Simulates the dynamic behavior of indazole-target complexes, providing insights into the stability of interactions and guiding lead optimization. chemscene.com
Quantitative Structure-Activity Relationship (QSAR) Develops mathematical models that correlate the chemical structure of indazole derivatives with their biological activity, enabling the prediction of the potency of novel compounds.
Pharmacophore Modeling Identifies the essential three-dimensional arrangement of chemical features required for the biological activity of indazole derivatives, facilitating the design of new compounds with improved properties.
ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, and Toxicity) In silico models are used to predict the pharmacokinetic and toxicological properties of indazole candidates early in the discovery process. bldpharm.com

AI and ML algorithms can analyze vast datasets of chemical structures and biological activities to identify novel scaffolds, predict drug-target interactions, and optimize the properties of lead compounds. This data-driven approach can significantly reduce the time and cost associated with bringing new indazole-based drugs to the market.

Development of Multi-Target Directed Ligands based on the Indazole Core

Complex diseases such as cancer and neurodegenerative disorders often involve multiple biological pathways. Multi-target directed ligands (MTDLs) are single molecules designed to interact with multiple targets simultaneously, potentially offering improved efficacy and a lower propensity for drug resistance compared to single-target agents. ambeed.com

The indazole scaffold is an ideal framework for the design of MTDLs due to its ability to be readily functionalized at multiple positions, allowing for the incorporation of different pharmacophores to engage with various targets. ambeed.com

Examples of Multi-Target Indazole Derivatives:

Indazole Derivative ClassTargeted Biological Pathways/MoleculesPotential Therapeutic Application
3-Substituted indazolesFibroblast growth factor receptor 1 (FGFR1) and Discoidin domain receptor 2 (DDR2)Lung squamous cell carcinoma
Diarylurea derivativesFLT3, CDK11, HIPK4, CDK8, DDR1, PDGFRb, and KITCancer chemscene.com
5-Substituted indazolesCholinesterases (AChE/BuChE) and BACE1Alzheimer's disease

The rational design of indazole-based MTDLs, often guided by computational methods, represents a promising strategy for developing more effective treatments for complex multifactorial diseases.

Strategies for Overcoming Drug Resistance with Indazole-Based Agents

Drug resistance is a major challenge in the treatment of diseases like cancer and infectious diseases. The development of new drugs that can overcome existing resistance mechanisms is a critical area of research.

Indazole derivatives are being explored in several strategies to combat drug resistance:

Inhibition of Resistance-Driving Mutations: In cancer, mutations in drug targets can lead to resistance. Novel indazole-based inhibitors are being designed to be effective against these mutated proteins, such as drug-resistant forms of the epidermal growth factor receptor (EGFR).

Targeting Efflux Pumps: Some cancer cells and microbes develop resistance by actively pumping drugs out of the cell using transporter proteins like P-glycoprotein (P-gp). Indazole-based compounds are being investigated for their ability to modulate the function of these transporters, thereby increasing the intracellular concentration of therapeutic agents. ambeed.com

Combination Therapies: Indazole derivatives that inhibit key signaling pathways, such as receptor tyrosine kinases (RTKs), can be used in combination with other drugs to produce synergistic effects and overcome resistance. For instance, a novel carbohydrate-substituted indazole derivative was shown to enhance the efficacy of RTK inhibitors by targeting SGLT1, which stabilizes EGFR and VEGFR2/3.

Induction of Apoptosis in Resistant Cells: Some indazole derivatives, like lonidamine, have been shown to induce apoptosis (programmed cell death) in multidrug-resistant cancer cells, offering a pathway to eliminate cells that are unresponsive to other treatments.

The continued development of indazole-based compounds with these capabilities will be essential in the ongoing effort to overcome drug resistance and improve patient outcomes.

Q & A

Basic: How can 5-Chloro-7-fluoro-1H-indazole be synthesized with high purity for pharmacological studies?

Methodological Answer:
A common approach involves multi-step halogenation and cyclization. For example, starting with a substituted aniline derivative (e.g., 3-chloro-4-fluoroaniline), cyclization using sodium nitrite in acidic conditions (HCl/H2_2O) generates the indazole core. Subsequent purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity. Analytical validation using HPLC (≥99% purity) and spectroscopic methods (e.g., 1^1H-NMR, IR) is critical. For intermediates, refluxing with chloroacetyl chloride in ethanol may introduce functional groups while minimizing side reactions .

Advanced: What strategies resolve contradictory spectral data when characterizing substituent positions in this compound derivatives?

Methodological Answer:
Contradictions in spectral data (e.g., ambiguous 1^1H-NMR peaks) can arise from tautomerism or overlapping signals. Advanced techniques include:

  • 2D NMR (COSY, HSQC): To resolve proton-proton and carbon-proton correlations.
  • X-ray crystallography: Definitive structural confirmation, as demonstrated in related imidazole derivatives (e.g., 5-Chloro-N-[2-(1H-imidazol-4-yl)ethyl] compounds) .
  • Computational modeling: Density Functional Theory (DFT) simulations to predict chemical shifts and compare with experimental data.

Basic: Which analytical techniques are recommended for detecting impurities in this compound batches?

Methodological Answer:
Pharmacopeial guidelines (e.g., EP/USP) recommend:

  • HPLC-DAD/UV: For quantitating impurities at levels ≥0.1% using a C18 column and acetonitrile/water mobile phase.
  • LC-MS: To identify unknown impurities via fragmentation patterns.
  • Residual solvent analysis: Gas chromatography (GC) for detecting traces of ethanol or ethyl acetate.
    Reference standards for related benzodiazepine impurities (e.g., EP Impurity I/J) can guide method development .

Advanced: How can structural analogs of this compound be designed to improve pharmacokinetic properties?

Methodological Answer:

  • Bioisosteric replacement: Substitute chlorine/fluorine with trifluoromethyl or nitro groups to modulate lipophilicity (logP) and solubility.
  • Schiff base derivatives: Introduce aminooxazole/thiazole moieties (e.g., 7-chloro-6-fluoro-2-(5-aminooxazol)benzothiazole) to enhance target binding .
  • Prodrug strategies: Esterification of the indazole N-H group to improve oral bioavailability.

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and ANSI-approved safety goggles.
  • Engineering controls: Use fume hoods for weighing and reactions.
  • Waste disposal: Collect halogenated waste in designated containers compliant with EPA guidelines.
  • Emergency measures: Immediate flushing with water for eye/skin contact (15+ minutes) .

Advanced: How does this compound stability vary under different storage conditions?

Methodological Answer:

  • Thermal stability: Conduct accelerated degradation studies (40–60°C for 2–4 weeks) to assess decomposition pathways.
  • Light sensitivity: Store in amber glass vials under inert gas (N2_2) to prevent photodegradation.
  • pH-dependent stability: Monitor hydrolysis in aqueous buffers (pH 1–13) via HPLC. Related imidazoles show degradation at pH >10 .

Advanced: What mechanistic approaches are used to study the biological activity of this compound derivatives?

Methodological Answer:

  • In vitro assays: Screen for kinase inhibition (e.g., PKA, CDK) using fluorescence polarization.
  • In vivo models: Evaluate analgesic/anti-inflammatory activity in rodent paw edema or hot-plate tests (e.g., Schiff’s base derivatives showed moderate activity at 50 mg/kg) .
  • Molecular docking: Predict binding affinity to targets like AMPA receptors or mGluR5 using AutoDock Vina .

Advanced: How can conflicting bioactivity data for this compound analogs be resolved?

Methodological Answer:

  • Replicate assays: Control for variables like cell passage number or solvent (DMSO vs. saline).
  • Orthogonal assays: Confirm COX-2 inhibition via ELISA if initial fluorogenic assays are inconsistent.
  • Metabolic profiling: Use liver microsomes to identify active metabolites that may explain discrepancies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.